

# Available Chemical and Storage Data for PC-046

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**Compound Focus:** PC-046

Cat. No.: S548483

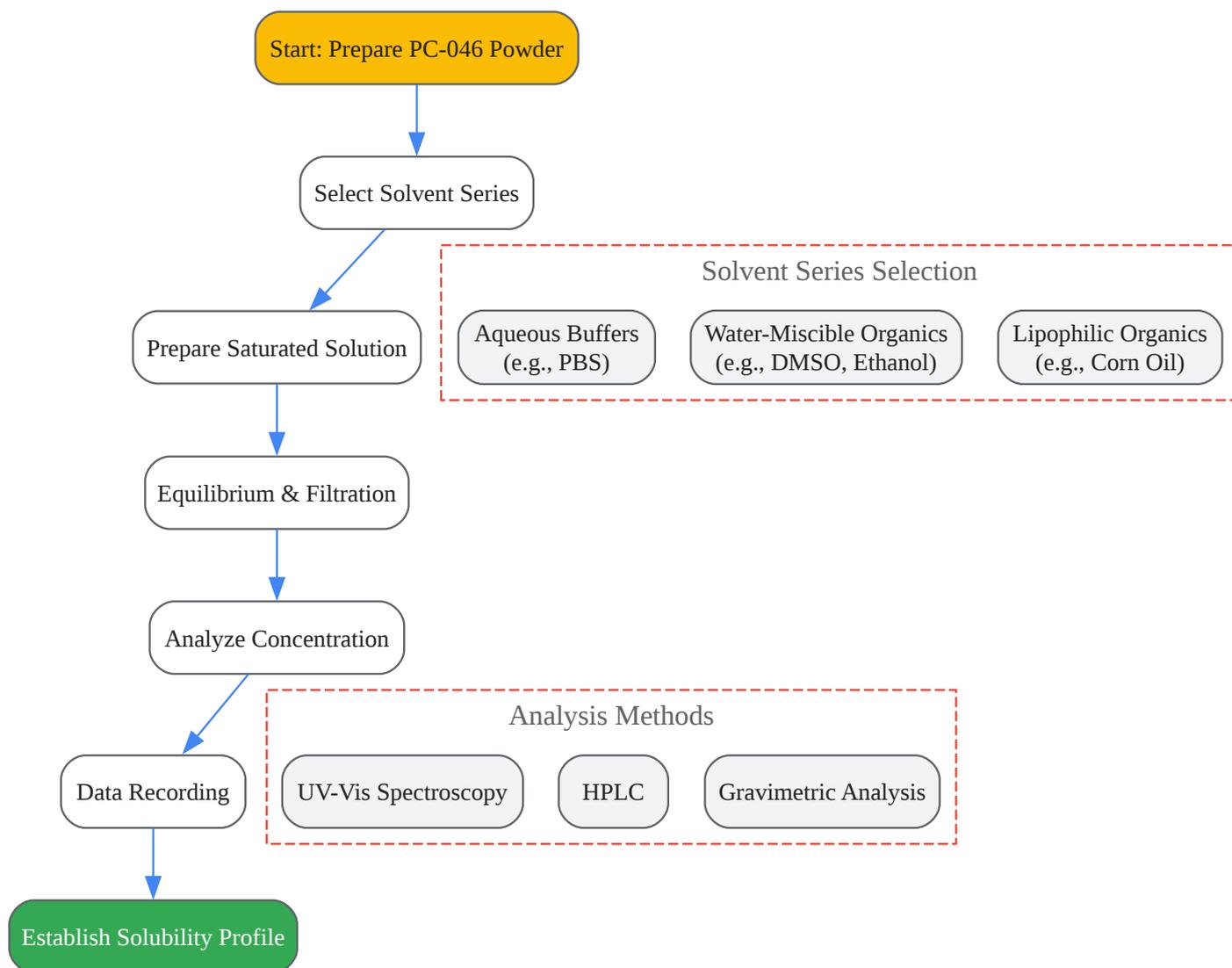
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The table below summarizes the available information for **PC-046** from a chemical vendor's website [1].

Property	Value
CAS Number	1202401-59-9 [1]
Molecular Formula	C <sub>22</sub> H <sub>18</sub> N <sub>2</sub> O <sub>3</sub> [1]
Molecular Weight	358.39 g/mol [1]
Recommended Storage	Powder: -20°C for 3 years. In solvent: -80°C for 1 year. [1]

## A Framework for Determining Solubility

In the absence of pre-existing data, determining solubility requires experimental measurement. The following workflow outlines a general approach that you can adapt for **PC-046**.



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The general methodology for a saturation shake-flask solubility assay involves the following steps [2]:

- **Select Solvent Series:** Test a range of pharmaceutically relevant solvents, including aqueous buffers (e.g., PBS), water-miscible co-solvents (e.g., DMSO, ethanol), and lipophilic vehicles (e.g., corn oil) [1].
- **Prepare Saturated Solution:** Add an excess of **PC-046** powder to the solvent. The mixture is sealed and continuously agitated (e.g., shaken) at a constant temperature for a sufficient time to reach equilibrium [2].

- **Equilibrium and Filtration:** After equilibrium is reached, the mixture is centrifuged and filtered to separate the undissolved solid from the saturated solution.
- **Analyze Concentration:** The concentration of **PC-046** in the saturated supernatant is quantified using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Data Recording:** The solubility value is recorded in standard units (e.g., mg/mL or molarity), along with the precise experimental conditions (temperature, solvent, pH).

## Recommendations for Moving Forward

Given the lack of published data, I suggest the following actions to obtain the necessary information:

- **Contact Suppliers Directly:** Inquire with chemical vendors like TargetMol for any in-house solubility data that may not be published on their website [1].
- **Leverage Predictive Models:** Use computational tools to get initial estimates. The **Rowan platform**, which employs the `fastsolv` machine learning model, can predict solubility across a wide range of temperatures and organic solvents [3]. This model is trained on large experimental datasets like **BigSolDB** [3] [2].
- **Begin Experimental Work:** If predictive data is insufficient, you will need to establish the solubility profile through laboratory experiments, following the general framework provided above.

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## References

1. - PC | TargetMol 046 [targetmol.com]
2. BigSolDB 2.0, dataset of solubility values for organic compounds in... [nature.com]
3. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

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